

Application Notes and Protocols for the Use of 2-Methoxybenzoyl Cyanide

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Compound of Interest

Compound Name: *2-Methoxybenzoyl cyanide*

Cat. No.: *B1590097*

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Section 1: Introduction and Chemical Profile

2-Methoxybenzoyl cyanide is a versatile bifunctional molecule belonging to the class of acyl cyanides. These reagents are characterized by a cyanide group attached to a carbonyl carbon, a structural motif that imparts unique reactivity. Unlike more aggressive acylating agents such as acyl chlorides, **2-methoxybenzoyl cyanide** offers a more controlled reactivity profile, making it a valuable tool in modern organic synthesis, particularly in pharmaceutical and fine chemical development. Its utility stems from its ability to act as a potent acylating agent, transferring the 2-methoxybenzoyl group to a variety of nucleophiles under specific conditions. The methoxy substituent on the aromatic ring can also modulate electronic properties and provide a handle for further synthetic transformations.

This guide provides a detailed overview of the essential safety protocols, mechanistic considerations, and step-by-step experimental procedures for two primary applications of **2-methoxybenzoyl cyanide**: the synthesis of ketones via reaction with Grignard reagents and the N-acylation of amines to form amides.

Table 1: Physicochemical Properties of **2-Methoxybenzoyl Cyanide**

Property	Value	Source
CAS Number	72371-46-1	
Molecular Formula	C ₉ H ₇ NO ₂	
Molecular Weight	161.16 g/mol	
IUPAC Name	2-methoxybenzoyl cyanide	

| Appearance | Solid (Typical) | |

Section 2: Critical Safety Protocols

Acyl cyanides, and nitriles in general, are toxic compounds that must be handled with extreme care. The primary hazard is associated with the potential release of hydrogen cyanide (HCN) gas, a potent and rapidly acting poison, especially upon contact with acids or moisture.

Table 2: Hazard Identification and Safety Recommendations

Hazard Class	GHS Pictograms	Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)		P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin & Eye Irritation		P264: Wash face, hands and any exposed skin thoroughly after handling.

| Environmental Hazard |  | P273: Avoid release to the environment. |

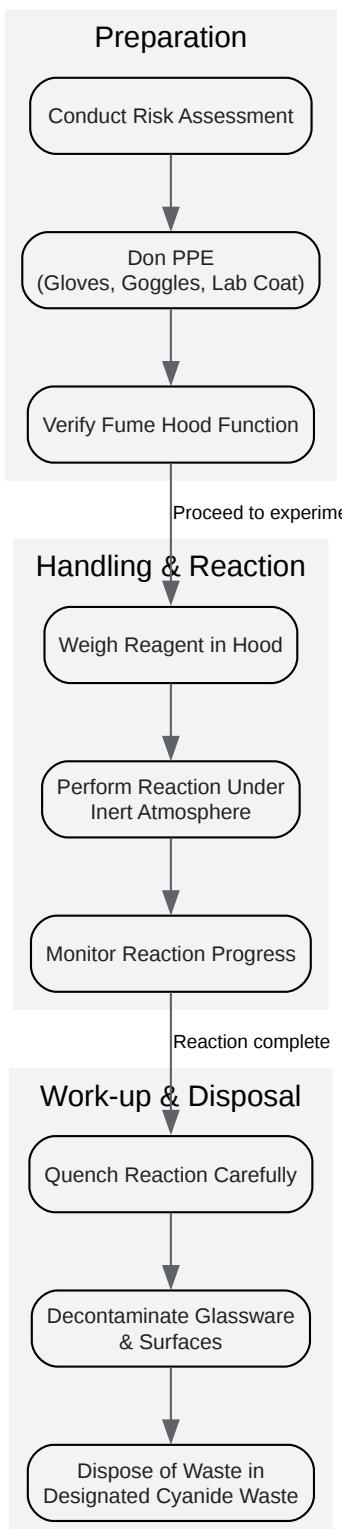
Mandatory Handling and Storage Procedures

- Engineering Controls: All manipulations involving **2-methoxybenzoyl cyanide** must be performed inside a certified chemical fume hood with a high extraction rate to prevent inhalation of dust or potential HCN gas. Eyewash stations and safety showers must be readily accessible.
- Personal Protective Equipment (PPE):
 - Gloves: Wear impervious nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.
 - Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
- Storage: Store **2-methoxybenzoyl cyanide** in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage location should be a cool, dry, well-ventilated area designated for toxic chemicals, away from acids, strong oxidizing agents, and moisture. Store in a locked cabinet to restrict access.
- Work Practices: Never work alone or after hours when using cyanides. Avoid the formation of dust. Upon completion of work, decontaminate the work area and all equipment thoroughly.

Emergency and First Aid Procedures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling of 2-Methoxybenzoyl Cyanide

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Caption: Safe handling workflow for toxic cyanide reagents.

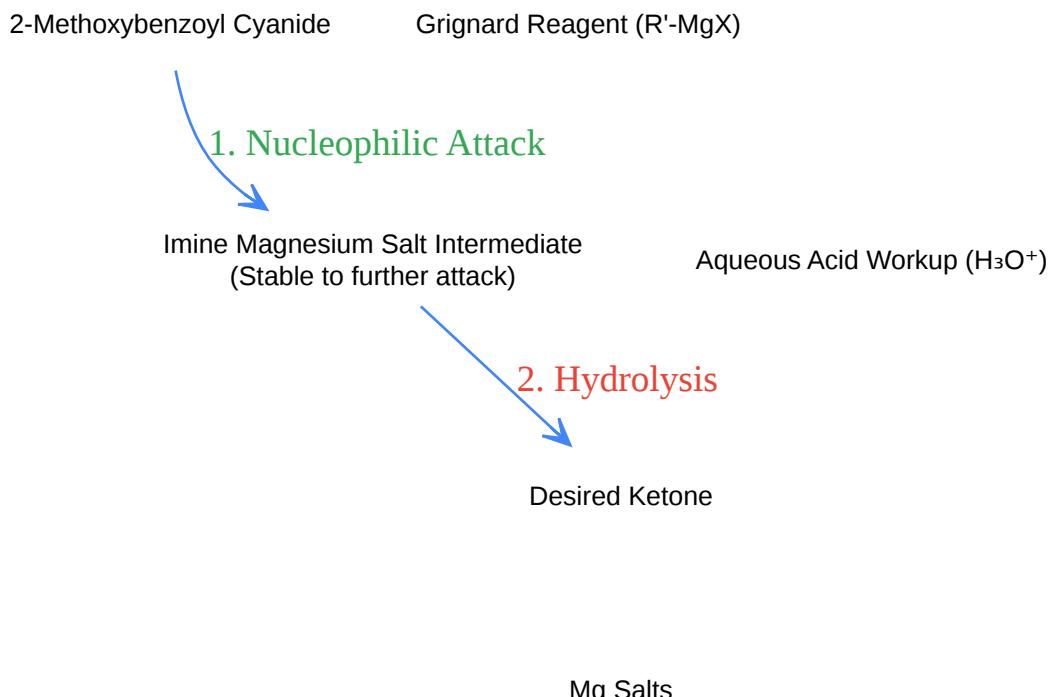
Section 3: Application I: Synthesis of Ketones with Organometallic Reagents

Mechanistic Rationale: Controlled Acylation

A significant application of acyl cyanides is the synthesis of ketones from Grignard reagents ($R'-MgX$). This method offers a distinct advantage over the use of more reactive acylating agents like acyl chlorides. When a Grignard reagent reacts with an acyl chloride, the initial product is a ketone. However, this ketone is often more reactive than the starting acyl chloride, leading to a second nucleophilic attack by the Grignard reagent, ultimately yielding a tertiary alcohol.

In contrast, the reaction of a Grignard reagent with an acyl cyanide, such as **2-methoxybenzoyl cyanide**, proceeds via nucleophilic addition to the nitrile carbon to form a stable magnesium salt of an imine intermediate. This intermediate is unreactive towards further Grignard addition. The desired ketone is only liberated during a subsequent aqueous acidic workup, which hydrolyzes the imine. This two-step sequence (addition then hydrolysis) effectively prevents over-addition and provides a reliable and high-yielding route to ketones.

Mechanism: Ketone Synthesis via Grignard Reaction



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Caption: Reaction pathway for ketone synthesis.

Protocol 1: Synthesis of 2-Methoxy-Substituted Ketones

This general protocol describes the reaction of **2-methoxybenzoyl cyanide** with a Grignard reagent. Note: All glassware must be oven-dried, and anhydrous solvents must be used.

Materials:

- **2-Methoxybenzoyl cyanide**
- Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

- Setup: Assemble the dry three-neck flask with a magnetic stir bar, dropping funnel, and condenser under a positive pressure of inert gas.
- Reagent Addition: Dissolve **2-methoxybenzoyl cyanide** (1.0 eq.) in anhydrous THF and add it to the reaction flask.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Grignard Addition: Add the Grignard reagent (1.1 eq.) to the dropping funnel and add it dropwise to the stirred solution of the acyl cyanide over 20-30 minutes, maintaining the temperature at 0 °C.

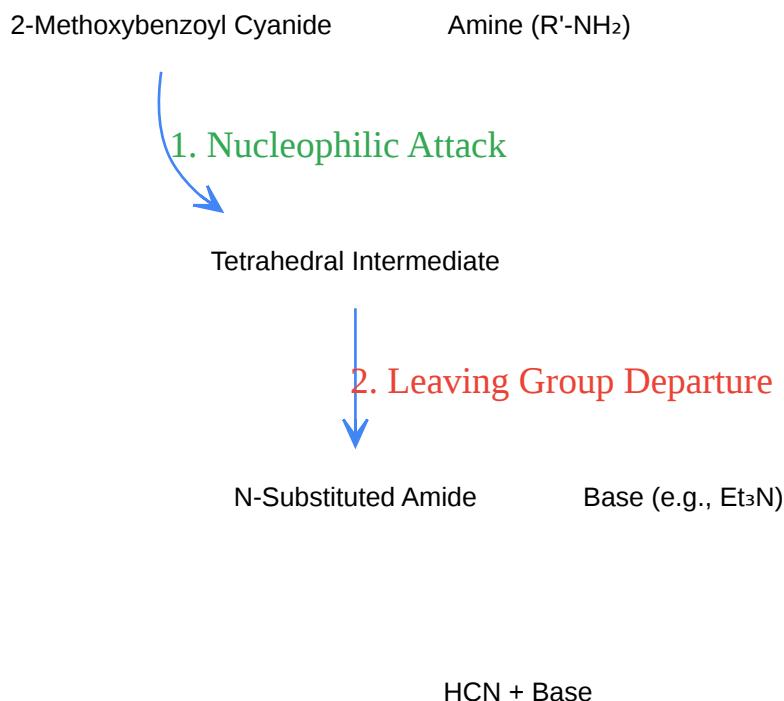
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with diethyl ether or ethyl acetate.
- Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Section 4: Application II: N-Acylation of Primary and Secondary Amines

Mechanistic Rationale: Amide Bond Formation

The formation of an amide bond via the acylation of an amine is one of the most fundamental transformations in organic chemistry, central to peptide synthesis and drug development. **2-Methoxybenzoyl cyanide** serves as an effective reagent for this purpose, reacting with primary and secondary amines through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl cyanide. This is followed by the departure of the cyanide ion, which is a competent leaving group, to form the stable amide product. Typically, a non-nucleophilic base is added to neutralize the HCN generated *in situ*, driving the reaction to completion.

Mechanism: N-Acylation of an Amine



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Caption: General mechanism for amide synthesis.

Protocol 2: Synthesis of N-Substituted 2-Methoxybenzamides

This protocol outlines a general procedure for the acylation of an amine using **2-methoxybenzoyl cyanide**.

Materials:

- **2-Methoxybenzoyl cyanide**
- Primary or secondary amine (e.g., Aniline, Benzylamine)
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)

- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) and the base (e.g., triethylamine, 1.2 eq.) in anhydrous DCM.
- Cooling: Cool the solution to 0 °C in an ice-water bath.
- Reagent Addition: Dissolve **2-methoxybenzoyl cyanide** (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction's progress by TLC or LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with DCM.
- Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude amide by recrystallization or flash column chromatography to afford the final product.

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